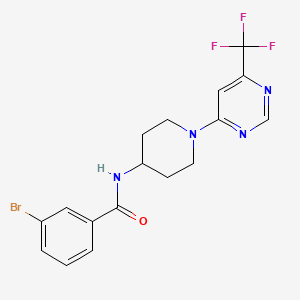

3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrF3N4O/c18-12-3-1-2-11(8-12)16(26)24-13-4-6-25(7-5-13)15-9-14(17(19,20)21)22-10-23-15/h1-3,8-10,13H,4-7H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDKEIQVSDOBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Br)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with piperidine under basic conditions.

Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide.

Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the brominated intermediate and benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids in the presence of a base like potassium carbonate.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide may exhibit anticancer properties. For instance, derivatives that inhibit the phosphatidylinositol 3-kinase (PI3K) pathway have shown promise in treating various cancers due to their role in cell growth and survival. The inhibition of specific PI3K isoforms can lead to reduced tumor growth and increased apoptosis in cancer cells .

Inhibition of Trypanosoma brucei

The compound's structural features suggest potential efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Research has highlighted the need for new therapeutic options targeting this parasite, particularly through the inhibition of essential enzymes like S-Adenosylmethionine decarboxylase (AdoMetDC). Compounds with similar pyrimidineamine motifs have demonstrated selective inhibition against T. brucei while sparing human enzymes, indicating a promising lead for further development .

Inflammation Modulation

Another area of interest is the modulation of inflammatory responses. The P2Y14 receptor, which mediates inflammatory activity, has been targeted by various antagonists. Compounds that interact with this receptor could potentially reduce inflammation-related conditions. The structure of this compound may lend itself to modifications that enhance its binding affinity to this receptor .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrimidine ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide with structurally related benzamide-piperidine derivatives from the literature:

Key Comparative Insights:

Substituent Effects on Bioactivity: The 3-bromo group in the target compound may confer distinct electronic and steric properties compared to 3-fluoro (7k, 14c) or 3-(trifluoromethyl) (7l, 8a) analogs. Bromine’s larger atomic radius could enhance hydrophobic interactions but reduce metabolic stability relative to fluorine . The 6-(trifluoromethyl)pyrimidin-4-yl group in the target compound is unique; most analogs (e.g., 7j, 7k) instead feature benzyl or phenoxy groups linked to the piperidine. This pyrimidine moiety may improve binding to kinase targets, as seen in EGFR inhibitors () .

Lower yields (e.g., 14c: 35.2%) are observed when introducing phenoxy groups, likely due to steric hindrance during nucleophilic substitution .

Spectral and Physicochemical Properties :

- The 3-bromo substituent would produce distinct 1H-NMR signals (e.g., deshielded aromatic protons) compared to fluorine or trifluoromethyl groups.

- The molecular weight (~434.2 g/mol) is higher than fluoro analogs (e.g., 7k: 465.18 g/mol) due to bromine’s atomic mass but lower than thioureido derivatives (e.g., 8a: ~449.21 g/mol) .

Biological Activity

3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a bromine atom, a trifluoromethyl group, and a piperidine moiety linked to a benzamide structure. The molecular formula is C17H17BrF3N3O, and its unique structure positions it as a candidate for various biological activities, particularly in the fields of antifungal and anticancer research.

Antimicrobial Properties

Research indicates that compounds containing pyrimidine and piperidine structures, such as this compound, have demonstrated antimicrobial activities. Preliminary studies suggest that this compound may exhibit antifungal and anticancer properties:

- Antifungal Activity : Similar pyrimidine derivatives have shown effectiveness against specific fungal strains. The antimicrobial activities are typically evaluated using in vitro assays against microorganisms, with results indicating potential for high efficacy.

- Anticancer Activity : Related compounds have been investigated for their ability to inhibit cancer cell proliferation. The mechanism of action may involve interactions with specific enzymes or receptors implicated in cancer pathways .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies highlight its potential interactions with:

- Class I PI3-Kinase Enzymes : Compounds similar to this one have shown potent inhibitory activity against Class I PI3K enzymes, which are critical in various cellular processes including growth and survival of cancer cells .

- Enzymatic Targets : The compound may interact with enzymes involved in disease pathways, potentially leading to therapeutic effects against malignancies and inflammatory diseases .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity | Notability |

|---|---|---|---|

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Contains fluorine instead of bromine | Antifungal activity | Exhibits excellent antifungal properties |

| 2-methyl-N-(1-(6-fluoro-pyrimidin-4-yl)piperidin-4-yl)benzamide | Lacks trifluoromethyl group | Potential anticancer activity | Similar piperidine structure but different halogen |

| N-(1-(6-chloro-pyrimidin-4-yl)piperidin-4-yl)benzamide | Chlorinated variant | Investigated for antibacterial activity | Different halogen may influence biological activity |

This comparative analysis highlights how variations in halogen substitution and functional groups can significantly affect biological activities and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling a brominated benzoyl chloride with a substituted piperidine-pyrimidine amine. demonstrates that using N,N-disuccinimidyl carbonate (DSC) as an activating agent for carboxylic acids improves coupling efficiency. Key steps include:

- Activation of 3-bromo-4-hydroxybenzoic acid with DSC to form an active ester (e.g., compound 5 in ).

- Amidation with N-(2-aminoethyl)piperidine derivatives under anhydrous conditions (e.g., compound 6 in ).

- Purification via silica gel chromatography to isolate intermediates.

- Critical Parameters : Anhydrous solvents (e.g., dichloromethane), temperature control (room temperature for coupling), and stoichiometric ratios (1:1.2 for amine:active ester) are critical for yields >80% .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodology :

- 1H NMR : Confirms regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.5–8.1 ppm for pyrimidine and benzamide moieties) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C17H15BrF3N4O: 435.03) .

- HPLC : Assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in target binding?

- Methodology :

- Analog Synthesis : Replace the trifluoromethyl group with -CH3, -CF2H, or -Cl to assess electronic and steric effects (see for similar pyrimidine derivatives) .

- Binding Assays : Use radiolabeled (e.g., [18F]) analogs (as in ) to measure affinity for sigma receptors or other targets.

- Computational Modeling : Perform docking studies with software like AutoDock Vina to compare interaction energies of analogs .

Q. What strategies resolve contradictory data on this compound’s metabolic stability in preclinical models?

- Methodology :

- In Vitro Studies : Use liver microsomes (human/rat) to compare oxidative metabolism rates. highlights the trifluoromethyl group’s role in enhancing stability .

- Isotope Tracing : Incorporate deuterium at labile positions (e.g., benzylic hydrogens) to track metabolic pathways .

- Data Reconciliation : Cross-validate results using orthogonal assays (e.g., LC-MS/MS vs. radiometric detection) .

Q. How can mechanistic studies elucidate the reactivity of the bromine substituent in cross-coupling reactions?

- Methodology :

- Buchwald-Hartwig Amination : Test Pd-catalyzed coupling with aryl amines (e.g., XPhos/Pd(OAc)2) to replace Br with N-containing groups .

- Kinetic Profiling : Monitor reaction progress via in situ IR to identify intermediates (e.g., aryl-palladium complexes) .

- Computational Analysis : Calculate activation barriers for Br substitution using DFT (e.g., Gaussian 16) .

Q. What in silico approaches predict off-target interactions for this compound?

- Methodology :

- Pharmacophore Screening : Use platforms like Pharmit to identify potential off-target kinases or GPCRs .

- Machine Learning : Train models on PubChem BioAssay data (–18) to predict toxicity or promiscuity .

- Proteome Mining : Analyze structural similarity to known ligands in databases like ChEMBL .

Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor binding affinities across studies?

- Root Causes : Variability in assay conditions (e.g., membrane vs. cell-based assays) or radioligand purity.

- Resolution :

- Standardization : Use a common reference ligand (e.g., haloperidol for sigma receptors) .

- Control Experiments : Include internal controls (e.g., cold saturation assays) to validate Ki values .

Methodological Challenges

Q. What are the limitations of NMR in detecting conformational dynamics of the piperidine-pyrimidine moiety?

- Challenge : Limited resolution for flexible piperidine rings.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.